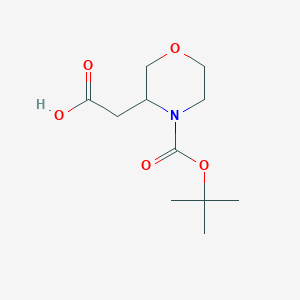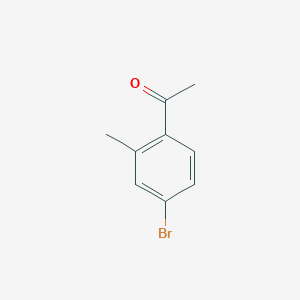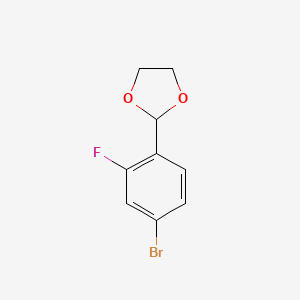
4-Boc-3-羧甲基吗啉
描述
4-Boc-3-Carboxymethylmorpholine, also known by its IUPAC name 2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid, is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 245.28 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxymethyl group. It is commonly used as a building block in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
科学研究应用
4-Boc-3-Carboxymethylmorpholine finds applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of various derivatives.
Biology: The compound is employed in the study of biochemical pathways and as a tool for probing biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
生化分析
Biochemical Properties
4-Boc-3-Carboxymethylmorpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it can act as a substrate for certain enzymes, leading to the formation of intermediate compounds that participate in further reactions. The interactions between 4-Boc-3-Carboxymethylmorpholine and biomolecules are often characterized by binding affinities and specific reaction kinetics .
Cellular Effects
The effects of 4-Boc-3-Carboxymethylmorpholine on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Boc-3-Carboxymethylmorpholine can alter the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of specific genes, thereby influencing the production of proteins essential for various cellular functions .
Molecular Mechanism
At the molecular level, 4-Boc-3-Carboxymethylmorpholine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 4-Boc-3-Carboxymethylmorpholine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Boc-3-Carboxymethylmorpholine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Boc-3-Carboxymethylmorpholine remains stable under specific conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to 4-Boc-3-Carboxymethylmorpholine in in vitro or in vivo studies has revealed potential changes in cellular responses, highlighting the importance of monitoring its temporal effects .
Dosage Effects in Animal Models
The effects of 4-Boc-3-Carboxymethylmorpholine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or improving cellular function. At high doses, 4-Boc-3-Carboxymethylmorpholine can induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
4-Boc-3-Carboxymethylmorpholine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by specific enzymes, leading to the production of intermediate metabolites that participate in further biochemical reactions. These metabolic pathways are essential for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 4-Boc-3-Carboxymethylmorpholine within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. These interactions determine the localization and concentration of 4-Boc-3-Carboxymethylmorpholine within cells, influencing its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 4-Boc-3-Carboxymethylmorpholine is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological activity. Understanding the subcellular localization of 4-Boc-3-Carboxymethylmorpholine is essential for elucidating its mechanism of action and potential therapeutic applications .
准备方法
The synthesis of 4-Boc-3-Carboxymethylmorpholine typically involves the following steps:
Starting Material: The synthesis begins with morpholine, which is reacted with tert-butyl chloroformate to introduce the Boc protecting group.
Carboxymethylation: The Boc-protected morpholine is then subjected to carboxymethylation using chloroacetic acid or its derivatives under basic conditions to yield 4-Boc-3-Carboxymethylmorpholine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired product.
化学反应分析
4-Boc-3-Carboxymethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of 4-Boc-3-Carboxymethylmorpholine involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other sites within the molecule. The carboxymethyl group can participate in various chemical reactions, facilitating the formation of desired products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
4-Boc-3-Carboxymethylmorpholine can be compared with other similar compounds, such as:
4-Boc-Morpholine-3-Acetic Acid: Similar in structure but with different functional groups.
N-Boc-3-Morpholineacetic Acid: Another Boc-protected morpholine derivative with distinct reactivity.
2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic Acid: A closely related compound with similar applications.
The uniqueness of 4-Boc-3-Carboxymethylmorpholine lies in its specific combination of functional groups, which provides versatility in synthetic applications and research.
属性
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOPNRRQHPWQMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626109 | |
| Record name | [4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859155-89-8 | |
| Record name | [4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)


